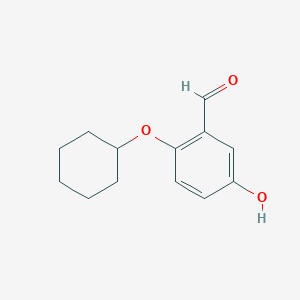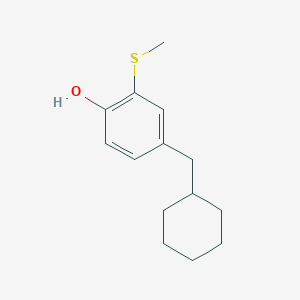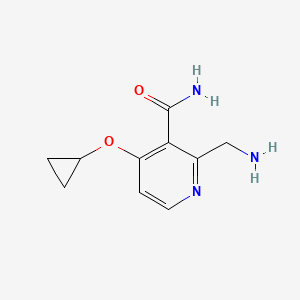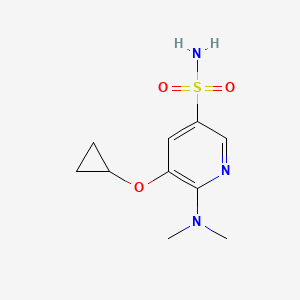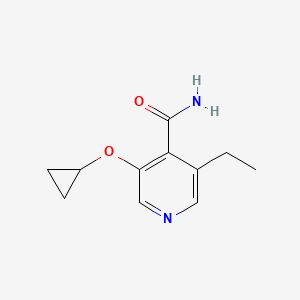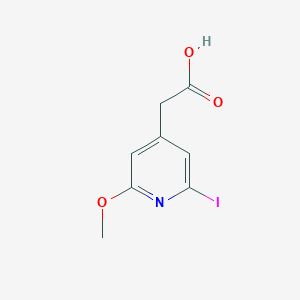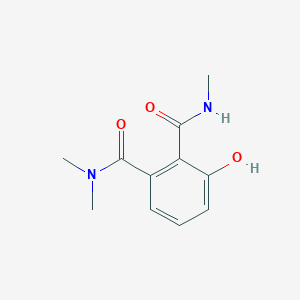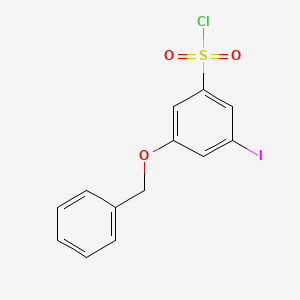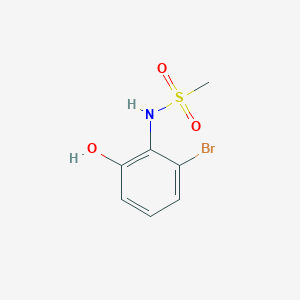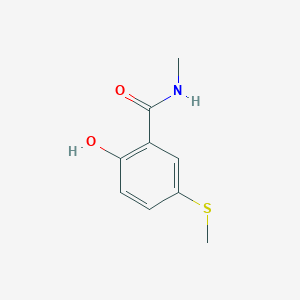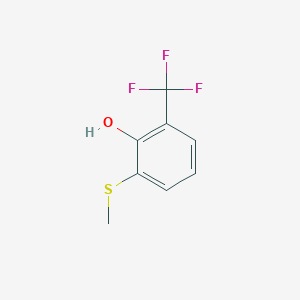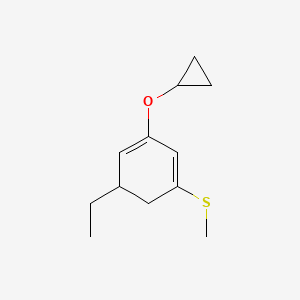
5-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.325 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to an aniline core, which is further substituted with N,N-dimethyl groups. It is commonly used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline derivatives.
Cyclopropoxylation: The aniline derivative undergoes cyclopropoxylation using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Isopropoxylation: The intermediate product is then subjected to isopropoxylation using isopropyl bromide under similar conditions.
N,N-Dimethylation: Finally, the compound is N,N-dimethylated using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or isopropoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and partially reduced intermediates.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylaniline: A simpler analog with similar structural features but lacking the cyclopropoxy and isopropoxy groups.
2-Cyclopropoxy-5-isopropyl-N,N-dimethylaniline: A closely related compound with a different substitution pattern.
Uniqueness
5-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline is unique due to the presence of both cyclopropoxy and isopropoxy groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C14H21NO2 |
|---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-N,N-dimethyl-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C14H21NO2/c1-10(2)16-14-8-7-12(17-11-5-6-11)9-13(14)15(3)4/h7-11H,5-6H2,1-4H3 |
Clave InChI |
DSGMTWIRSLIFGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)OC2CC2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


